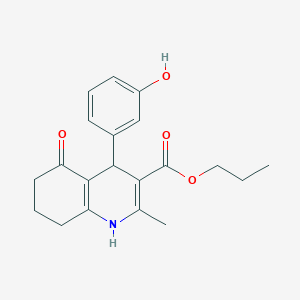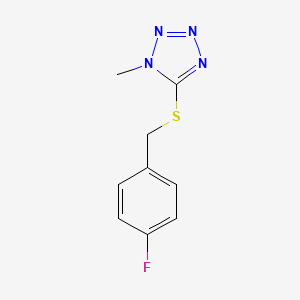![molecular formula C25H31NO B4951270 N-[2-(phenylethynyl)phenyl]undecanamide](/img/structure/B4951270.png)
N-[2-(phenylethynyl)phenyl]undecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(phenylethynyl)phenyl]undecanamide: is an organic compound that belongs to the class of amides It features a phenylethynyl group attached to a phenyl ring, which is further connected to an undecanamide chain
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-[2-(phenylethynyl)phenyl]undecanamide typically begins with the preparation of 2-(phenylethynyl)benzoic acid.
Amidation Reaction: The 2-(phenylethynyl)benzoic acid is then reacted with undecylamine under appropriate conditions to form the desired amide. This reaction often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: N-[2-(phenylethynyl)phenyl]undecanamide can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, especially at the amide functional group, to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Catalysis: N-[2-(phenylethynyl)phenyl]undecanamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features may be explored for the design of new pharmaceuticals with potential therapeutic effects.
Biological Probes: It can be used as a probe in biochemical studies to investigate molecular interactions and pathways.
Industry:
Polymer Chemistry: this compound can be incorporated into polymer matrices to modify their properties, such as enhancing thermal stability or mechanical strength.
作用機序
The mechanism by which N-[2-(phenylethynyl)phenyl]undecanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
- N-[2-(phenylethynyl)phenyl]decanamide
- N-[2-(phenylethynyl)phenyl]dodecanamide
- N-[2-(phenylethynyl)phenyl]octanamide
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the amide group. This variation can influence the compound’s solubility, melting point, and overall reactivity.
- Unique Properties: N-[2-(phenylethynyl)phenyl]undecanamide’s specific chain length may offer a balance between hydrophobic and hydrophilic interactions, making it suitable for certain applications where other similar compounds may not perform as effectively.
特性
IUPAC Name |
N-[2-(2-phenylethynyl)phenyl]undecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO/c1-2-3-4-5-6-7-8-12-19-25(27)26-24-18-14-13-17-23(24)21-20-22-15-10-9-11-16-22/h9-11,13-18H,2-8,12,19H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYPWRAIZVKDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=CC=CC=C1C#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B4951199.png)



![4-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4951225.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]pyrrolidine](/img/structure/B4951227.png)
![methyl 2-[2-(naphthalen-1-yl)acetamido]benzoate](/img/structure/B4951252.png)
![1-[(4-Fluorobenzoyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B4951260.png)
![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4951263.png)

![N-(3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4951282.png)
![4-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B4951286.png)
![N'-[2-(2-bromo-4-methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B4951301.png)
